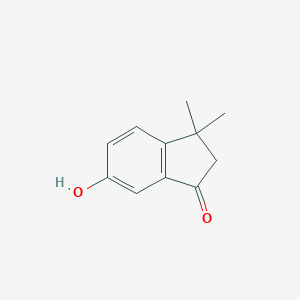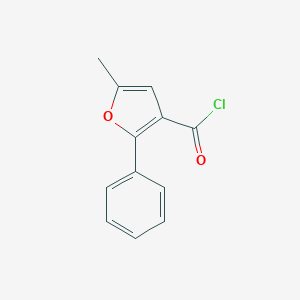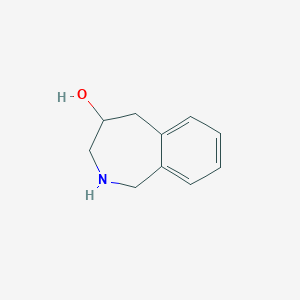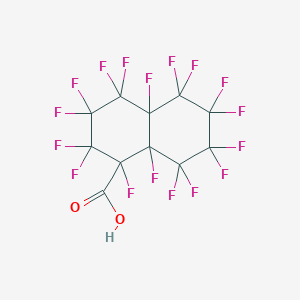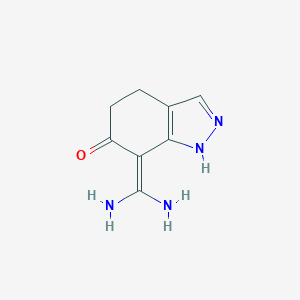
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one, also known as DMID, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one is not fully understood. However, studies have shown that 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can bind to DNA and RNA, which may contribute to its anti-cancer properties. 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can induce apoptosis in cancer cells and inhibit tumor growth. 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has also been shown to inhibit the activity of certain enzymes, which may contribute to its pharmacological effects. In vivo studies have shown that 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can cross the blood-brain barrier and accumulate in the brain, which may make it a potential drug candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has several advantages for lab experiments. It is relatively easy to synthesize and has shown promise in various scientific fields. However, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one also has limitations. It has low solubility in water, which may make it difficult to use in certain experiments. 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one also has limited stability, which may make it difficult to store and transport.
Direcciones Futuras
There are several future directions for 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one research. In medicinal chemistry, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one could be further explored as a potential anti-cancer agent. In biochemistry, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one could be studied for its ability to bind to DNA and RNA. In pharmacology, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one could be further explored as a potential drug candidate for the treatment of Alzheimer's disease and other neurological disorders. Additionally, new synthesis methods for 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one could be developed to improve its solubility and stability.
Métodos De Síntesis
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can be synthesized through a multi-step process that involves the reaction of 2-aminobenzaldehyde with hydrazine hydrate to form 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbaldehyde. This intermediate is then reacted with ethyl acetoacetate to form 7-ethyl-4,5-dihydro-1H-indazol-6-one. Finally, the ethyl group can be removed through a hydrolysis reaction to yield 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one.
Aplicaciones Científicas De Investigación
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been studied for its potential applications in various scientific fields. In medicinal chemistry, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been explored as a potential anti-cancer agent. Studies have shown that 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one can induce apoptosis in cancer cells and inhibit tumor growth. In biochemistry, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been studied for its ability to bind to DNA and RNA. 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In pharmacology, 7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one has been explored as a potential drug candidate for the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
Número CAS |
174841-69-1 |
|---|---|
Nombre del producto |
7-(Diaminomethylidene)-4,5-dihydro-1H-indazol-6-one |
Fórmula molecular |
C8H10N4O |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
6-hydroxy-4,5-dihydro-1H-indazole-7-carboximidamide |
InChI |
InChI=1S/C8H10N4O/c9-8(10)6-5(13)2-1-4-3-11-12-7(4)6/h3,13H,1-2H2,(H3,9,10)(H,11,12) |
Clave InChI |
AJSCXDQMXZWFOP-UHFFFAOYSA-N |
SMILES isomérico |
C1CC(=O)C(=C(N)N)C2=C1C=NN2 |
SMILES |
C1CC(=C(C2=C1C=NN2)C(=N)N)O |
SMILES canónico |
C1CC(=O)C(=C(N)N)C2=C1C=NN2 |
Sinónimos |
6H-Indazol-6-one,7-(diaminomethylene)-2,4,5,7-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



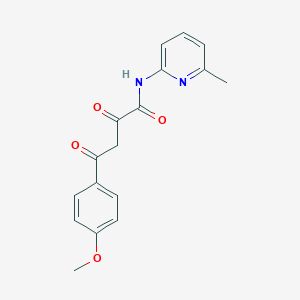
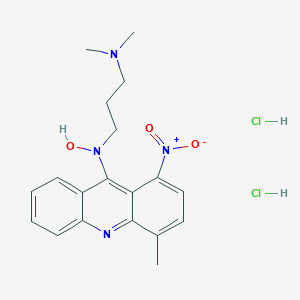
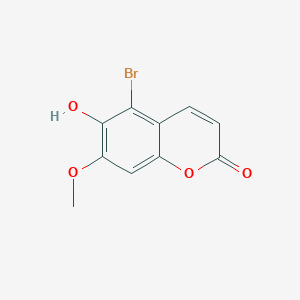

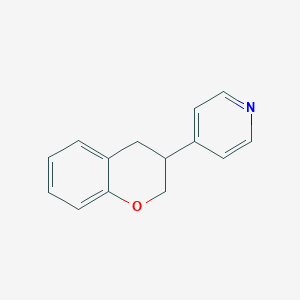
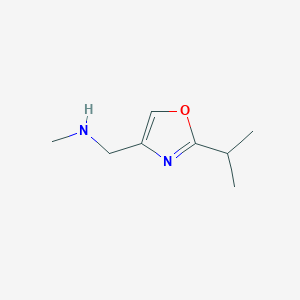
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)
![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)
